

VT107: Comprehensive Application Notes on Long-Term Stability and Storage

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Compound of Interest

Compound Name: VT107
Cat. No.: B15541795

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term stability and optimal storage conditions for **VT107**, a potent, orally active, pan-TEAD auto-palmitoylation inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and preclinical studies.

Overview of VT107

VT107 is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] By inhibiting the auto-palmitoylation of TEAD proteins, **VT107** disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[3][4] This mechanism of action effectively suppresses the Hippo-YAP signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.[1][4] **VT107** has shown efficacy in inhibiting the proliferation of cancer cell lines, particularly those with mutations in the NF2 gene.[3]

Long-Term Stability and Storage Conditions

Proper storage of **VT107** is essential to maintain its chemical stability and biological activity. The following tables summarize the recommended storage conditions for **VT107** in both solid and solution forms, based on information from multiple suppliers.

Table 1: Storage Conditions for Solid VT107

Storage Temperature	Duration	Notes
-20°C	≥ 3 years	Recommended for long-term storage.[3][5]
4°C	2 years	Suitable for intermediate-term storage.[1]
Room Temperature	Stable for days	Appropriate for short-term handling and shipping.[1]

Table 2: Storage Conditions for VT107 Stock Solutions

Solvent	Storage Temperature	Duration	Notes
DMSO	-80°C	≥ 1 year	Aliquot to avoid repeated freeze-thaw cycles.[3][5][6]
DMSO	-20°C	1 to 6 months	For shorter-term storage.[1][3][6]
Other Solvents	-80°C	6 months to 1 year	Stability may vary; it is recommended to prepare fresh solutions.[1][6]

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[6] If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.[6]

Experimental Protocols

This section provides detailed protocols for assessing the stability of **VT107** and for evaluating its biological activity in cell-based assays.

Protocol for Assessing Long-Term Chemical Stability of **VT107**

This protocol outlines a method to evaluate the chemical integrity of **VT107** over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of intact **VT107** remaining after storage under various conditions.

Materials:

- **VT107** (solid)
- HPLC-grade DMSO
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (optional, for mobile phase modification)
- C18 HPLC column
- HPLC system with UV detector
- Environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH)

Procedure:

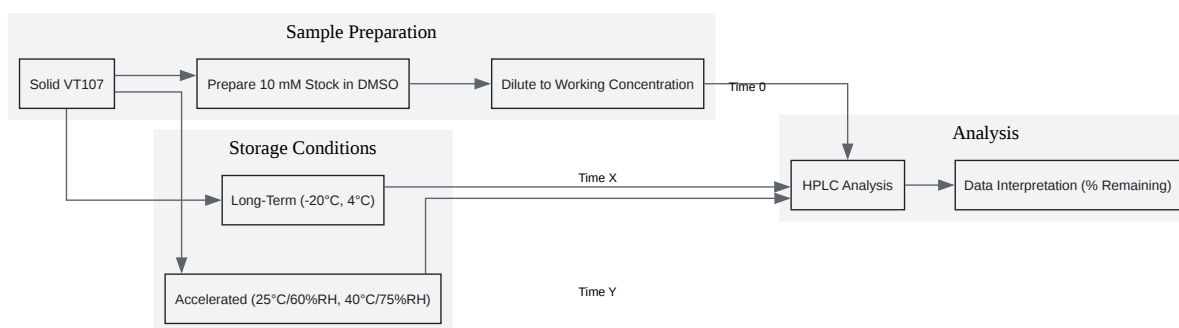
- Sample Preparation (Time 0):
 - Prepare a stock solution of **VT107** in DMSO at a concentration of 10 mM.

- Dilute the stock solution with mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 μ M).
- Inject the freshly prepared sample into the HPLC system to obtain the initial peak area, representing 100% integrity.
- Storage of Stability Samples:
 - Aliquot the solid **VT107** into separate vials for each time point and storage condition.
 - Place the vials in environmental chambers under the specified long-term and accelerated stability conditions.
- Analysis at Subsequent Time Points:
 - At each designated time point (e.g., 1, 3, 6, 12, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated), retrieve a vial from each storage condition.
 - Prepare a sample for HPLC analysis as described in step 1.
 - Inject the sample into the HPLC system and record the chromatogram.
- Data Analysis:
 - Identify the peak corresponding to **VT107** based on its retention time.
 - Measure the peak area of **VT107** at each time point.
 - Calculate the percentage of **VT107** remaining relative to the initial time point.
 - Monitor for the appearance of new peaks, which may indicate degradation products.

HPLC Method Parameters (Example):

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

- Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 230 nm
- Injection Volume: 10 μ L



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Workflow for Long-Term Stability Assessment of **VT107**.

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of **VT107** on the proliferation of cancer cells.

Objective: To measure the IC₅₀ value of **VT107** in a specific cell line.

Materials:

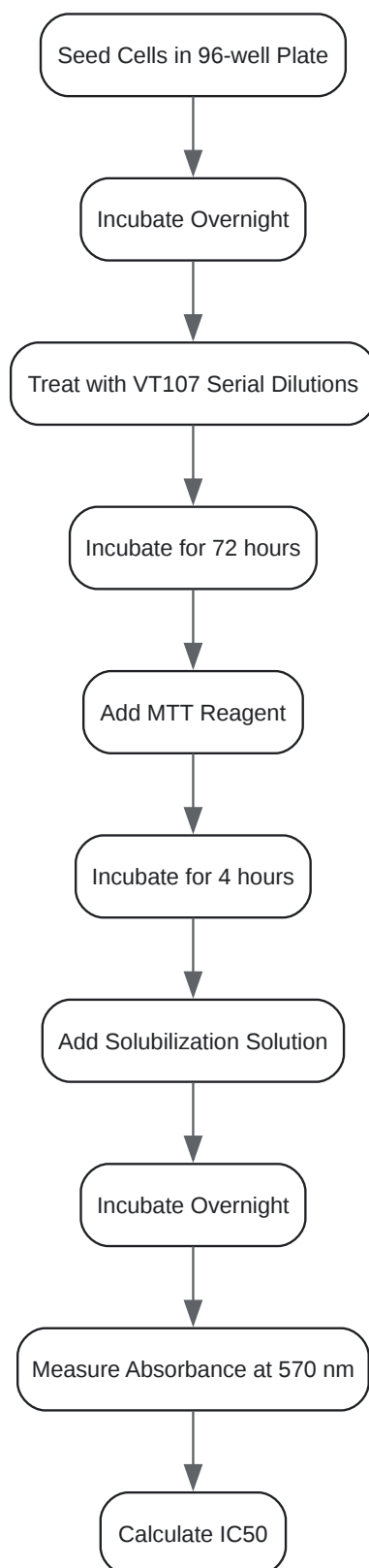
- Cancer cell line of interest (e.g., NCI-H226, an NF2-deficient mesothelioma cell line)
- Complete cell culture medium

- **VT107** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **VT107** in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 μ M.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **VT107**. Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Incubate the plate for 72 hours.
- MTT Assay:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate overnight at 37°C.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Subtract the background absorbance (no-cell control).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the **VT107** concentration and determine the IC₅₀ value using a suitable software.



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Experimental Workflow for MTT Cell Proliferation Assay.

Protocol for TEAD Auto-Palmitoylation Assay

This protocol describes an in-cell assay to assess the ability of **VT107** to inhibit the auto-palmitoylation of TEAD proteins.

Objective: To qualitatively or quantitatively determine the inhibition of TEAD palmitoylation by **VT107**.

Materials:

- HEK293T cells
- Expression plasmid for Myc-tagged TEAD (e.g., Myc-TEAD1)
- Transfection reagent
- **VT107** stock solution
- Alkyne-palmitate probe
- Cell lysis buffer
- Anti-Myc antibody
- Protein A/G beads
- Azide-biotin and click chemistry reagents
- Streptavidin-HRP
- SDS-PAGE and Western blot reagents

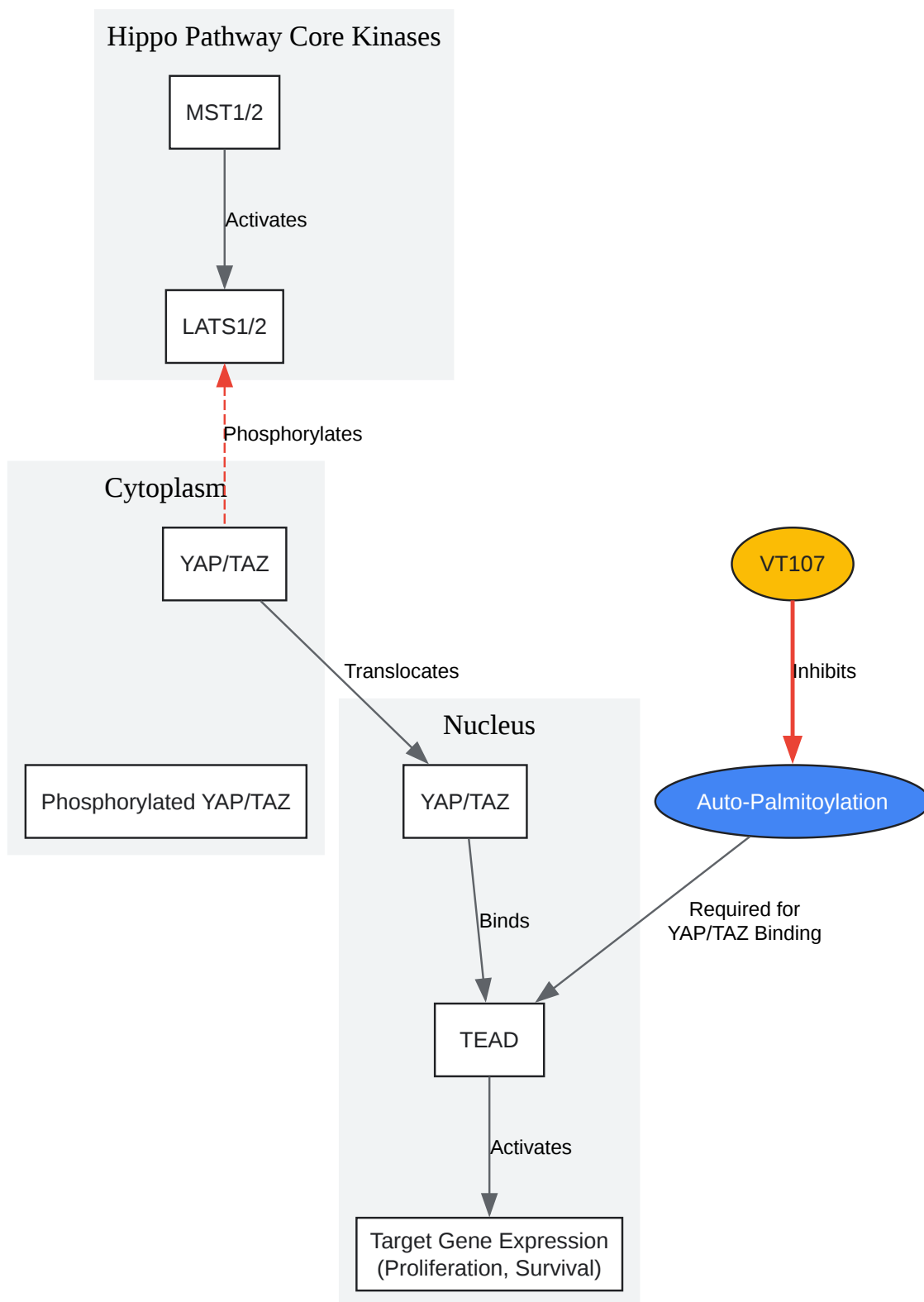
Procedure:

- Cell Transfection:
 - Transfect HEK293T cells with the Myc-TEAD expression plasmid.
- Compound and Probe Treatment:

- After 24 hours, treat the transfected cells with **VT107** at the desired concentration (e.g., 3 μ M) for 4-20 hours.[3]
- During the last 4 hours of **VT107** treatment, add the alkyne-palmitate probe to the cell culture medium.
- Cell Lysis and Immunoprecipitation:
 - Lyse the cells and immunoprecipitate the Myc-TEAD protein using an anti-Myc antibody coupled to protein A/G beads.
- Click Chemistry:
 - Perform a click chemistry reaction to conjugate the alkyne-palmitate on the TEAD protein with an azide-biotin tag.
- Western Blot Analysis:
 - Elute the protein from the beads and separate by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD.
 - A parallel blot can be probed with an anti-Myc antibody to detect total immunoprecipitated TEAD.
- Data Analysis:
 - Compare the intensity of the streptavidin signal in the **VT107**-treated sample to the vehicle control to determine the extent of palmitoylation inhibition.

Signaling Pathway

VT107 inhibits the Hippo-YAP signaling pathway. The diagram below illustrates the mechanism of action.



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Mechanism of Action of **VT107** in the Hippo-YAP Signaling Pathway.

By adhering to the storage conditions and utilizing the protocols outlined in these application notes, researchers can ensure the reliable and reproducible performance of **VT107** in their studies investigating the Hippo-YAP signaling pathway and its role in cancer.

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